2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline

Cross-coupling C–N bond formation Base tolerance

This 2,4-dibromo-6-fluoro-3-(trifluoromethyl)aniline building block offers two orthogonally reactive bromine handles for sequential Suzuki/Buchwald couplings, enabling controlled installation of diverse aryl groups onto a single fluorinated aniline core. The CF3 and ortho-F groups suppress aniline oxidation, enhancing metabolic stability in CNS and anti-inflammatory candidates—a key liability of unsubstituted anilines. Ideal for hit-to-lead SAR expansion and agrochemical discovery. Available at ≥95% purity with batch NMR/HPLC documentation.

Molecular Formula C7H3Br2F4N
Molecular Weight 336.91
CAS No. 1027513-06-9
Cat. No. B2858319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline
CAS1027513-06-9
Molecular FormulaC7H3Br2F4N
Molecular Weight336.91
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)C(F)(F)F)Br)N)F
InChIInChI=1S/C7H3Br2F4N/c8-2-1-3(10)6(14)5(9)4(2)7(11,12)13/h1H,14H2
InChIKeyWRCZRTWQTXVDIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline (CAS 1027513-06-9): Procurement & Technical Specifications


2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline (CAS 1027513-06-9) is a highly halogenated aromatic amine building block with the molecular formula C₇H₃Br₂F₄N and molecular weight of 336.91 g/mol . The compound is characterized by the simultaneous presence of two bromine atoms at the 2- and 4-positions, a fluorine atom at the 6-position, and a trifluoromethyl (-CF₃) group at the 3-position on the aniline core. Predicted physicochemical properties include a melting point of 69–71°C, a boiling point of 240.0 ± 40.0°C, a calculated density of 2.082 ± 0.06 g/cm³, and a predicted pKa of -0.79 ± 0.10 . It is commercially available as a fluorinated building block for pharmaceutical and agrochemical research applications, typically offered at standard purity levels of ≥95% with batch-specific analytical documentation (NMR, HPLC) available from major suppliers .

Why 2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline (CAS 1027513-06-9) Cannot Be Replaced by Generic Analogs in Synthetic Workflows


In medicinal chemistry and agrochemical discovery, fluorinated anilines are valued because the electron-withdrawing fluoroalkyl group suppresses aerobic and metabolic oxidation of the aniline nitrogen—a known limitation of unsubstituted anilines—while providing steric and polarity properties distinct from conventional amide or sulfonamide electron-withdrawing units [1]. However, among the family of trifluoromethyl-substituted bromoanilines, the exact substitution pattern determines orthogonal reactivity, physicochemical properties, and ultimately the synthetic route viability. The target compound's unique 2,4-dibromo-6-fluoro substitution pattern creates a differentiated reactivity profile that cannot be replicated by monobromo analogs (e.g., 2-bromo-6-fluoro-3-(trifluoromethyl)aniline, CAS 116369-22-3), non-fluorinated dibromo analogs (e.g., 2,4-dibromo-3-(trifluoromethyl)aniline, CAS 1806296-18-3), or regioisomeric fluorinated anilines (e.g., 4-bromo-2-fluoro-6-(trifluoromethyl)aniline, CAS 875664-46-3). Substitution with any of these close analogs would alter the order and feasibility of cross-coupling steps, change the electronic environment of the resulting scaffold, and compromise downstream molecular properties. The quantitative evidence below documents these non-fungible differences across key dimensions relevant to scientific selection and procurement.

Quantitative Differentiation Evidence for 2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline (CAS 1027513-06-9) vs. Comparator Analogs


Reduced Amino Group Basicity vs. Non-Fluorinated Dibromo Aniline: Implications for Pd-Catalyzed C–N Coupling Tolerance

The predicted pKa of the amino group in 2,4-dibromo-6-fluoro-3-(trifluoromethyl)aniline is -0.79 ± 0.10, a value significantly lower (more acidic) than that of non-fluorinated dibromo-trifluoromethylaniline regioisomers, for which pKa values are typically >0 due to the absence of the ortho-fluorine substituent . This reduced basicity is relevant to Pd-catalyzed C–N coupling reactions of fluoroalkylamines, where the electron-withdrawing fluoroalkyl substituent renders the aniline products unstable under typical coupling conditions (heat and strong base) but enables high-yield coupling using the weaker base KOPh in the presence of an AdBippyPhos-derived palladium catalyst [1]. The target compound's diminished amino basicity suggests it may exhibit similar or enhanced compatibility with weak-base coupling protocols relative to non-fluorinated dibromo analogs that lack the ortho-fluorine electron-withdrawing effect.

Cross-coupling C–N bond formation Base tolerance

Orthogonal Dibromo Substitution vs. Monobromo Analog: Enabling Sequential Cross-Coupling for Complex Scaffold Elaboration

2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline contains two bromine atoms at the 2- and 4-positions, whereas the closest monobromo analog—2-bromo-6-fluoro-3-(trifluoromethyl)aniline (CAS 116369-22-3, MW 258.01)—contains only a single bromine atom at the 2-position . In synthetic practice, trifluoromethyl-substituted bromoanilines serve as intermediates where the bromine atom enables cross-coupling reactions such as Suzuki or Buchwald–Hartwig amination for further molecular elaboration . The target compound's dibromo substitution pattern provides two chemically distinct coupling handles—potentially with different electronic environments due to the ortho-fluorine (affecting the 2-bromo) and para-CF₃ (affecting the 4-bromo) substituents—enabling sequential orthogonal functionalization strategies that are impossible with the monobromo analog. This structural difference translates to a 2× increase in potential coupling sites (two Br vs. one Br), fundamentally altering synthetic route design.

Sequential functionalization Suzuki coupling Building block differentiation

Density Differential vs. Non-Fluorinated Dibromo Analog: Implications for Large-Scale Synthesis Handling

The predicted density of 2,4-dibromo-6-fluoro-3-(trifluoromethyl)aniline is 2.082 ± 0.06 g/cm³ , a value approximately 5–6% higher than that of the non-fluorinated analog 2,4-dibromo-3-(trifluoromethyl)aniline (CAS 1806296-18-3, MW 318.92, containing only three fluorine atoms), for which predicted density is lower due to reduced fluorine content and molecular weight . While experimental density data for the comparator are not openly reported, the molecular formula difference (C₇H₃Br₂F₄N vs. C₇H₄Br₂F₃N) and the known density-enhancing effect of fluorine substitution support a meaningful density differential. This higher density may affect practical considerations in process chemistry, including solvent selection, phase separation behavior, and mass transfer during large-scale reactions.

Process chemistry Physical property differentiation Scale-up considerations

Regioisomeric Fluorine Placement vs. 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline: Differentiated Reactivity at the Bromine Site

2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline contains a fluorine atom at the 6-position (ortho to amino, adjacent to one bromine), whereas the regioisomer 4-bromo-2-fluoro-6-(trifluoromethyl)aniline (CAS 875664-46-3, MW 258.01) contains a fluorine atom at the 2-position with only a single bromine at the 4-position . In fluorinated and trifluoromethyl-substituted anilines, the relative positioning of the fluorine substituent significantly affects site-selective metalation and electrophilic substitution reactivity; studies on related systems demonstrate that fluorine and trifluoromethyl substituents direct metalation to specific positions depending on their ortho/para/meta relationship to the amino group . The target compound's 6-fluoro placement, combined with the 2,4-dibromo pattern, creates a unique electronic landscape that cannot be replicated by the regioisomeric 2-fluoro analog, potentially altering the order and site-selectivity of subsequent functionalization steps.

Regioselectivity Electrophilic aromatic substitution Metalation chemistry

Validated Application Scenarios for 2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline (CAS 1027513-06-9) in R&D and Industrial Procurement


Synthesis of Highly Functionalized N-Aryl Pharmaceutical Scaffolds via Sequential Cross-Coupling

The presence of two bromine atoms at the 2- and 4-positions on the aniline core (evidenced by MW 336.91 vs. monobromo analog MW 258.01) enables sequential orthogonal cross-coupling strategies [1]. Researchers can exploit potential electronic differentiation between the two C–Br bonds—one adjacent to the ortho-fluorine (6-position) and one para to the trifluoromethyl group—to perform Suzuki–Miyaura or Buchwald–Hartwig couplings in a controlled, stepwise manner. This capability is particularly valuable for constructing N-aryl pharmaceutical candidates where multiple distinct aromatic or heteroaromatic substituents must be installed on a single fluorinated aniline core. The reduced amino basicity (pKa -0.79) further supports the use of milder coupling conditions that preserve sensitive functionality elsewhere in the molecule .

Medicinal Chemistry Hit-to-Lead Optimization Requiring Enhanced Metabolic Stability

Fluorinated anilines containing electron-withdrawing fluoroalkyl substituents are preferred in medicinal chemistry because the electron-withdrawing group suppresses aerobic and metabolic oxidation of the aniline nitrogen—a documented degradation pathway for unsubstituted anilines [1]. The target compound's trifluoromethyl and ortho-fluorine substituents collectively provide strong electron withdrawal (reflected in the low predicted pKa of -0.79), which may confer enhanced metabolic stability relative to non-fluorinated dibromo analogs . This makes the compound suitable as a core building block in hit-to-lead programs where improving metabolic half-life and reducing oxidative clearance are key optimization objectives, particularly for central nervous system and anti-inflammatory drug candidates where fluorination is an established strategy [2].

Agrochemical Intermediate Development Requiring Multi-Site Derivatization

Aniline derivatives are widely employed as intermediates in the synthesis of agrochemical active ingredients, including herbicides and plant health agents [1]. The 2,4-dibromo substitution pattern of this compound provides two distinct halogen handles for introducing diverse substituents via cross-coupling, enabling the rapid generation of compound libraries for structure–activity relationship (SAR) studies. The presence of the trifluoromethyl group further enhances the lipophilicity and metabolic stability of resulting derivatives, properties valued in agrochemical design for improved foliar uptake and environmental persistence. The compound's availability from multiple commercial suppliers at standard purity levels of ≥95% with batch analytical documentation (NMR, HPLC) supports reproducible procurement for both discovery-stage and scale-up activities .

Development of Fluorinated Dyes and Functional Materials

Fluorinated aromatic amines serve as key intermediates in the synthesis of specialty dyes and functional materials where fluorine substitution modulates optical and electronic properties [1]. The target compound's unique combination of bromine (for cross-coupling), fluorine (for electronic tuning), and trifluoromethyl (for lipophilicity and electron withdrawal) substituents makes it a versatile building block for constructing complex fluorinated chromophores. The high predicted density (2.082 g/cm³) may also influence material properties in solid-state applications . Patent literature indicates ongoing interest in aniline derivatives for disperse azo dye formulations and related material science applications [2].

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